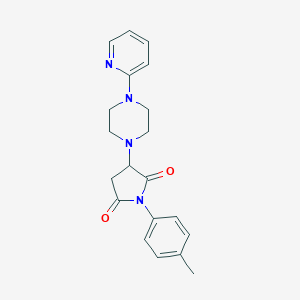![molecular formula C23H14N4O2S B304540 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one](/img/structure/B304540.png)
9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one, also known as TH-302, is a novel hypoxia-activated prodrug that has shown promising results in cancer treatment.
Mécanisme D'action
9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one is a prodrug that is activated under hypoxic conditions. The activation of 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one leads to the release of cytotoxic agents, such as bromo-isophosphoramide mustard (Br-IPM), which selectively target hypoxic tumor cells. Br-IPM is a DNA cross-linking agent that inhibits DNA replication and induces cell death. The selective targeting of hypoxic tumor cells makes 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one has been shown to have a favorable safety profile in clinical trials. It has been well-tolerated by patients and has shown promising results in the treatment of various types of cancer, including pancreatic cancer, soft tissue sarcoma, and non-small cell lung cancer. 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one has also been shown to have anti-angiogenic effects, which can help to prevent the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one has several advantages for lab experiments, including its selective targeting of hypoxic tumor cells, its favorable safety profile, and its potential for combination therapy with traditional chemotherapy and radiation therapy. However, there are also some limitations, including the need for hypoxic conditions to activate the prodrug and the potential for resistance to develop over time.
Orientations Futures
There are several future directions for research on 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one, including the development of new methods for activating the prodrug under normoxic conditions, the identification of biomarkers to predict response to therapy, and the exploration of combination therapy with other targeted agents. Additionally, further research is needed to understand the mechanisms of resistance to 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one and to develop strategies to overcome resistance.
Méthodes De Synthèse
The synthesis of 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one involves the reaction of 4-methylphenylisocyanate with 4,5-dimethyl-2-nitroimidazole to form the intermediate compound, which is then reacted with 2-chloro-4,5-dimethylthiophene-3-carboxylic acid to obtain 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one. The overall yield of the synthesis is around 15%, and the purity of the final product is greater than 99%.
Applications De Recherche Scientifique
9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one has been extensively studied in preclinical and clinical trials for its potential in cancer treatment. It has been shown to selectively target hypoxic tumor cells, which are resistant to traditional chemotherapy and radiation therapy. 9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one is activated under low oxygen conditions, leading to the release of cytotoxic agents that selectively kill hypoxic tumor cells. This makes it a promising candidate for combination therapy with traditional chemotherapy and radiation therapy.
Propriétés
Nom du produit |
9-methyl-7-(4-methylphenyl)-11H-[1,3]oxazino[4'',5'':4',5']thieno[3',2':5,6]pyrido[3,2-c]cinnolin-11-one |
|---|---|
Formule moléculaire |
C23H14N4O2S |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
6-methyl-2-(4-methylphenyl)-7-oxa-10-thia-5,12,20,21-tetrazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),2,4(9),5,11,14,16,18,20-nonaen-8-one |
InChI |
InChI=1S/C23H14N4O2S/c1-11-7-9-13(10-8-11)16-17-20-21(23(28)29-12(2)24-20)30-22(17)25-18-14-5-3-4-6-15(14)26-27-19(16)18/h3-10H,1-2H3 |
Clé InChI |
IMJBJYKRURPSCF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C3C4=C(C(=O)OC(=N4)C)SC3=NC5=C2N=NC6=CC=CC=C65 |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C4=C(C(=O)OC(=N4)C)SC3=NC5=C2N=NC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methylphenyl)-3-[(3-pyridylmethyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B304457.png)
![3-[(4-Fluorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304458.png)
![3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304459.png)



![3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304467.png)

![N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine](/img/structure/B304471.png)
![7-[(4-methylphenyl)diazenyl]-1,3-diphenyl-1H-pyrazolo[5,1-c][1,2,4]triazol-6-amine](/img/structure/B304472.png)
![6-Chloro-15-ethyl-10-azatetracyclo[11.3.1.0~2,11~.0~4,9~]heptadeca-2(11),3,5,7,9,14-hexaen-3-ylamine](/img/structure/B304474.png)
![4,4-Dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl 15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B304476.png)
![4,4-Dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B304477.png)
